Mannide monooleate

Overview

Description

Mannide monooleate is a lipophilic surfactant and non-ionic surface active emulsifier. It is widely used in various industrial and pharmaceutical applications, particularly as an emulsifying agent in vaccine formulations such as Freund’s incomplete adjuvant . The compound is an ester formed from mannitol and oleic acid, making it both hydrophilic and hydrophobic .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mannide monooleate is synthesized through the esterification of mannitol with oleic acid. The reaction typically involves heating mannitol and oleic acid in the presence of an acid catalyst to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through processes such as distillation or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Mannide monooleate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, including aldehydes and ketones.

Esterification and Transesterification: The compound can participate in esterification and transesterification reactions to form different esters.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis.

Esterification Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

Major Products Formed

Oxidation Products: Aldehydes and ketones.

Hydrolysis Products: Mannitol and oleic acid.

Esterification Products: Various esters depending on the reactants used.

Scientific Research Applications

Mannide monooleate has a wide range of scientific research applications, including:

Vaccine Formulations: It is used as an emulsifying agent in Freund’s incomplete adjuvant to enhance the immune response to vaccines.

Pharmaceutical Research: The compound is utilized in the formulation of various drug delivery systems to improve the solubility and stability of active pharmaceutical ingredients.

Biological Studies: This compound is employed in studies investigating the metabolic fate of mineral oil adjuvants and their effects on biological systems.

Industrial Applications: It is used in the production of cosmetics, personal care products, and other industrial formulations requiring emulsification.

Mechanism of Action

Mannide monooleate exerts its effects primarily through its emulsifying properties. As an emulsifier, it stabilizes water-in-oil emulsions by reducing the surface tension between the aqueous and oily phases. This stabilization allows for the formation of stable emulsions that can enhance the delivery and efficacy of various compounds, including antigens in vaccines . The molecular targets and pathways involved include interactions with cell membranes and proteins, facilitating the uptake and prolonged release of the emulsified compounds .

Comparison with Similar Compounds

Similar Compounds

Squalene: A triterpene used in vaccine adjuvants and drug delivery systems.

Glyceryl monostearate: An emulsifier used in food and pharmaceutical formulations.

Polyoxyethylene sorbitan monooleate: Another emulsifier used in various formulations, known for its hydrophilic-lipophilic balance.

Uniqueness of Mannide Monooleate

This compound is unique due to its specific combination of mannitol and oleic acid, which provides both hydrophilic and hydrophobic properties. This dual nature makes it particularly effective in stabilizing water-in-oil emulsions, enhancing the delivery and efficacy of emulsified compounds. Its use in Freund’s incomplete adjuvant highlights its importance in vaccine formulations, distinguishing it from other emulsifiers .

Biological Activity

Mannide monooleate, a non-ionic surfactant and emulsifier, has garnered attention in various biological applications, particularly in immunology and vaccine development. This article explores its biological activity, focusing on its role as an emulsifying agent in adjuvants, its immunological properties, and relevant research findings.

This compound is derived from oleic acid and mannose, characterized by its ability to stabilize oil-in-water emulsions. It is commonly used in formulations such as Freund's adjuvant, enhancing the efficacy of vaccines by promoting a stronger immune response.

Immunological Applications

Adjuvant Role

this compound is primarily recognized for its role in enhancing the immunogenicity of antigens. It functions by:

- Emulsifying Agents : It disperses oil into small droplets that encapsulate the antigen, facilitating a slow release at the injection site, which prolongs immune exposure .

- Stimulation of Immune Response : Studies indicate that formulations containing this compound can significantly boost cellular immune responses, making it a valuable component in vaccine development .

Case Studies and Clinical Trials

- Montanide ISA 720 : This oil-in-water adjuvant system incorporates this compound and has been evaluated in over 500 patients across various clinical trials. It has shown promise in enhancing immune responses against diseases like HIV and malaria .

- Freund's Adjuvant Studies : Research involving Freund's incomplete adjuvant, which includes this compound, demonstrated enhanced antibody production in animal models. This effect was attributed to the sustained release of antigens and the activation of local immune cells at the injection site .

Toxicological Evaluations

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically focus on:

- Bacterial Mutagenicity : this compound has been tested for potential mutagenic effects using bacterial assays. Results indicated no significant mutagenic activity, suggesting a favorable safety profile for its use in vaccines .

- Local Reactogenicity : In clinical settings, formulations containing this compound have shown minimal adverse reactions at the injection site, reinforcing its suitability as an adjuvant .

Comparative Analysis of Adjuvants Containing this compound

| Adjuvant Type | Composition | Immunological Effect | Clinical Application |

|---|---|---|---|

| Freund's Incomplete | Mineral oil + this compound | Enhanced antibody response | Research vaccines |

| Montanide ISA 720 | Squalene + this compound | Strong cellular immunity | HIV, Malaria vaccines |

| New Oil Adjuvants | Mineral oil + Sorbitan Monooleate | Improved peptide vaccination efficacy | Cancer immunotherapy |

Properties

CAS No. |

25339-93-9 |

|---|---|

Molecular Formula |

C24H42O5 |

Molecular Weight |

410.6 g/mol |

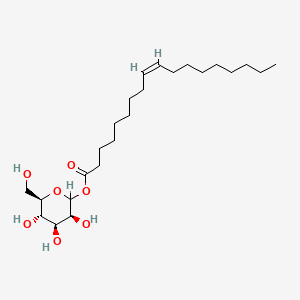

IUPAC Name |

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9- |

InChI Key |

JDRAOGVAQOVDEB-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1COC2C1OCC2O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |

density |

1.05 at 73 °F (NTP, 1992) |

flash_point |

greater than 212 °F (NTP, 1992) |

physical_description |

Mannide monooleate is a clear yellow to brown liquid. (NTP, 1992) |

Related CAS |

25339-93-9 (Parent) 9049-98-3 (Arlacel A) |

solubility |

50 to 100 mg/mL at 68° F (NTP, 1992) |

Synonyms |

Arlacel A mannide mono-oleate mannide monooleate MONTANIDE ISA 720 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.